molecular formula C17H12Cl2F3N5OS B12148199 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide

Cat. No.: B12148199
M. Wt: 462.3 g/mol
InChI Key: LMEDSXFUFAYXQV-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a triazole ring, a chlorophenyl group, and a trifluoromethyl group, making it a unique and versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The chlorophenyl group is introduced via a substitution reaction, where a chlorine atom replaces a hydrogen atom on the phenyl ring. The trifluoromethyl group is added through a nucleophilic substitution reaction using trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and chlorophenyl group play crucial roles in binding affinity and specificity. The trifluoromethyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. The presence of both a triazole ring and a trifluoromethyl group provides enhanced stability, bioavailability, and specificity in binding to molecular targets. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H12Cl2F3N5OS

Molecular Weight

462.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H12Cl2F3N5OS/c18-11-4-1-9(2-5-11)15-25-26-16(27(15)23)29-8-14(28)24-13-7-10(17(20,21)22)3-6-12(13)19/h1-7H,8,23H2,(H,24,28)

InChI Key

LMEDSXFUFAYXQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl

Origin of Product

United States

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